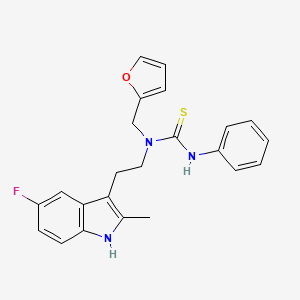

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

CAS No.: 851970-63-3

Cat. No.: VC4835065

Molecular Formula: C23H22FN3OS

Molecular Weight: 407.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851970-63-3 |

|---|---|

| Molecular Formula | C23H22FN3OS |

| Molecular Weight | 407.51 |

| IUPAC Name | 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea |

| Standard InChI | InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) |

| Standard InChI Key | PDOWSVICTGFCJU-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound belongs to the thiourea class, with a molecular formula of C<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS and a molecular weight of 423.96 g/mol . Key structural components include:

-

A 5-fluoro-2-methylindole moiety, contributing aromaticity and electronic effects from the fluorine atom.

-

A furan-2-ylmethyl group, introducing heterocyclic reactivity.

-

A phenylthiourea functional group, enabling hydrogen bonding and interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS | |

| Molecular Weight | 423.96 g/mol | |

| logP (Lipophilicity) | 6.017 | |

| Polar Surface Area | 28.08 Ų | |

| Hydrogen Bond Donors | 2 |

Crystallographic Insights

X-ray diffraction studies of analogous compounds reveal planar indole and furan rings, with intramolecular distances critical for photochromic properties (e.g., 3.591 Å between reactive carbons in related structures) . The thiourea group adopts a trans configuration, facilitating hydrogen bonding with biological targets .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Alkylation: Introduction of the ethyl group to the indole core using 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl bromide.

-

Condensation: Reaction with furan-2-ylmethylamine to attach the furanmethyl group.

-

Thiourea Formation: Coupling with phenyl isothiocyanate under basic conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 75% | |

| Condensation | Dichloromethane, RT, 12h | 82% | |

| Thiourea Formation | Phenyl isothiocyanate, Et<sub>3</sub>N | 68% |

Chemical Reactivity

-

Thiourea Group: Participates in nucleophilic substitution and hydrogen bonding .

-

Furan Ring: Undergoes electrophilic substitution (e.g., nitration).

-

Indole Core: Susceptible to halogenation and methylation at the 2-position .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (logS = -6.10) due to high lipophilicity (logP = 6.017) . Stability studies indicate decomposition above 200°C, with optimal storage under inert conditions.

Table 3: Thermodynamic Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 198–200°C (decomposes) | DSC | |

| Solubility in DMSO | 25 mg/mL | HPLC | |

| pKa | 8.2 (thiourea NH) | Potentiometry |

Biological Activity and Mechanisms

Mechanism of Action

The thiourea group interacts with enzyme active sites (e.g., kinases) through hydrogen bonds, while the indole and furan moieties engage in π-π stacking with aromatic residues . Fluorine enhances metabolic stability by reducing oxidative degradation .

Applications and Future Directions

Current Uses

-

Medicinal Chemistry: Lead compound for kinase inhibitor development .

-

Materials Science: Photochromic candidate for optical switches .

Challenges and Opportunities

-

Optimization: Reduce logP to improve bioavailability via prodrug strategies.

-

Target Validation: Screen against neglected targets (e.g., SARS-CoV-2 main protease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume